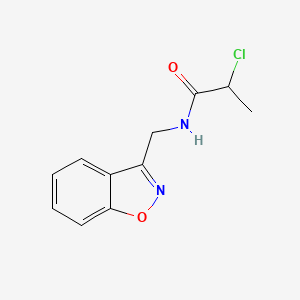![molecular formula C22H20ClNO6 B2426882 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 929380-46-1](/img/structure/B2426882.png)
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a chemical substance with the CAS No. 929380-46-1. It’s a derivative of 4H-benzo[d][1,3]dioxin-4-one , which is an important structural unit in insecticides and an intermediate to synthesize multiple-substituted benzene derivatives .
Synthesis Analysis
The synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives has been described in the literature . The reaction is mediated by CuI and NaHCO3 in acetonitrile. Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .Scientific Research Applications
Synthetic Methods and Chemical Reactions
- Gabriele et al. (2006) developed a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, demonstrating a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This method shows significant stereoselectivity, with the Z isomers being formed preferentially, indicating potential for creating specific isomers of complex molecules like the one Gabriele et al., 2006.
Oxidation Processes and Derivative Formation
- The oxidation of dihydrodioxins, including those structurally related to the given compound, can lead to the formation of ethylene glycol dibenzoates through unstable epoxy diethers, as shown by Lopez et al. (1985). These processes highlight the compound's potential for generating novel derivatives with distinct properties Lopez et al., 1985.
Crystal Structure and Electronic Configuration
- Aydın et al. (2017) explored the crystal and electronic structure of a chemically related compound, providing insights into the molecular configuration and interactions within similar compounds. This research could inform studies on the crystalline structure and electronic properties of the compound Aydın et al., 2017.
Dioxin and Dihydrodioxin Degradation
- Bressler and Fedorak (2000) reviewed bacterial degradation of fluorene and its analogs, including dioxins and dihydrodioxins, which are structurally related to the compound. This research suggests potential biodegradation pathways and environmental implications for similar compounds Bressler and Fedorak, 2000.
Photocatalytic Transformations
- Richard and Boule (1995) discussed the reactive species involved in photocatalytic transformations on zinc oxide, indicating the roles of hydroxyl radicals and positive holes. This study may suggest potential photocatalytic applications for the compound in environmental remediation or chemical synthesis Richard and Boule, 1995.
properties
IUPAC Name |
[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO6/c1-3-24(4-2)22(26)29-16-5-6-17-18(10-16)30-19(20(17)25)9-13-7-15(23)8-14-11-27-12-28-21(13)14/h5-10H,3-4,11-12H2,1-2H3/b19-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVYAUXSAKSJFL-OCKHKDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2426799.png)


![2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2426802.png)


![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2426807.png)



![1-(4-isopropylphenyl)-6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2426812.png)

![2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane](/img/structure/B2426816.png)
![2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2426817.png)